molecular formula C14H18N2O B2866281 1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one CAS No. 1156750-72-9

1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one

Cat. No. B2866281
CAS RN: 1156750-72-9
M. Wt: 230.311
InChI Key: GWWCTIXNRJIKAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of cinnamic acid chloride with 1-[bis(4-methoxy-phenyl)methyl]piperazine in the presence of triethylamine in dichloromethane at room temperature . This reaction affords the corresponding new cinnamide derivative .


Molecular Structure Analysis

The structure of similar compounds was confirmed by 1H NMR, 13C NMR, HRMS, and X-ray single crystal structure determination . The compound crystallized in the monoclinic system .

Scientific Research Applications

Antitumor Activity

Piperazine derivatives, such as the one , have been found to exhibit antitumor activity . This is due to their ability to modulate the pharmacokinetic properties of a drug substance .

Antifungal Activity

Some piperazine derivatives have shown antifungal activity against certain strains . However, it’s important to note that not all derivatives exhibit this property, and the effectiveness can vary depending on the specific compound and the fungal strain.

Antidepressant Properties

Piperazine is a common structural motif found in antidepressant drugs . The incorporation of this heterocycle into biologically active compounds can enhance their pharmacokinetic properties .

Antiviral Applications

Piperazine derivatives have also been used in the development of antiviral drugs . Their unique chemical structure can be beneficial in disrupting viral replication processes.

Antibacterial Activity

Some piperazine derivatives have shown promising antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs.

Neurodegenerative Diseases

Piperazine derivatives are being explored as potential treatments for neurodegenerative diseases such as Parkinson’s and Alzheimer’s . Their ability to cross the blood-brain barrier makes them particularly useful in this area.

Synthesis of Novel Organic Compounds

Piperazine serves as useful intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, azetidinones, and imidazolinones .

Modulation of Pharmacokinetic Properties

The incorporation of piperazine into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance . This can enhance the drug’s absorption, distribution, metabolism, and excretion (ADME) properties.

Future Directions

The future directions for research on “1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one” could involve further studies on its synthesis, structure, and potential applications. Given the anti-ischaemic activity observed in similar compounds , it could be interesting to explore whether “1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one” has similar properties.

properties

IUPAC Name

1-[4-(3-methylphenyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-3-14(17)16-9-7-15(8-10-16)13-6-4-5-12(2)11-13/h3-6,11H,1,7-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWCTIXNRJIKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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